molecular formula C11H16N2O B184019 [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol CAS No. 177908-38-2

[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol

Cat. No. B184019
M. Wt: 192.26 g/mol
InChI Key: JKNODKXGKFKOCM-UHFFFAOYSA-N
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Description

“[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol” is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .


Molecular Structure Analysis

The molecular structure of “[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol” is characterized by a pyrrolidine ring and its derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .


Chemical Reactions Analysis

The chemical reactivity of “[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol” and similar compounds is influenced by steric factors . The structure–activity relationship (SAR) of these compounds has been investigated in various studies .

Scientific Research Applications

Organocatalysis in Asymmetric Reactions

  • [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol derivatives, particularly those with diamine analogs of α,α-diphenyl-(S)-prolinol, have been explored for their potential as bifunctional organocatalysts in asymmetric Michael and Mannich reactions. These compounds have shown notable efficiency, highlighting their role in asymmetric synthesis (Reyes-Rangel et al., 2016).

Catalysis and Synthesis

  • Derivatives of [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol have been utilized in the catalytic enantioselective addition of terminal alkynes to cyclic imines, demonstrating high yields and excellent enantioselectivities. This showcases their utility in fine chemical synthesis (Munck et al., 2017).

Nucleic Acid Synthesis

  • Pyrrolidine carbamate nucleic acids, synthesized using protected (2S, 4S)-4-aminopyrrolidine-2-methanol with nucleobases, exemplify the application of these compounds in nucleic acid chemistry. This highlights their potential in biomedical research and drug development (Meena & Kumar, 2003).

Nonlinear Optical Properties

  • Thienyl-substituted pyridinium salts, potentially synthesized using [1-(4-Aminophenyl)pyrrolidin-2-yl]methanol analogs, exhibit noteworthy second-order nonlinear optical properties. These findings are significant for the development of advanced optical materials (Li et al., 2012).

Future Directions

The future directions in the research of “[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

[1-(4-aminophenyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h3-6,11,14H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNODKXGKFKOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277823
Record name 1-(4-Aminophenyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-2-pyrrolidinemethanol

CAS RN

177908-38-2
Record name 1-(4-Aminophenyl)-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177908-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminophenyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Paz, ND de Moura Sperotto, AS Ramos… - European Journal of …, 2023 - Elsevier
Herein a series of 4-aminoquinolines were synthesized in an attempt to optimize and study the structural features related to LABIO-17 biological activity, a Mycobacterium tuberculosis …
Number of citations: 8 www.sciencedirect.com

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